![molecular formula C15H24ClNO B1525259 3-[3-(Tert-butyl)phenoxy]piperidine hydrochloride CAS No. 1220027-98-4](/img/structure/B1525259.png)
3-[3-(Tert-butyl)phenoxy]piperidine hydrochloride
Vue d'ensemble
Description
3-[3-(Tert-butyl)phenoxy]piperidine hydrochloride (3-[3-TBP]PHC) is a chemical compound belonging to the class of tertiary amines. It is a derivative of piperidine, a cyclic organic compound found in nature, and is synthesized by the reaction of tert-butyl phenol with piperidine in the presence of hydrochloric acid. 3-[3-TBP]PHC has a wide range of applications in scientific research, including as an active ingredient in drug synthesis and as a reagent in biochemical and physiological experiments.
Applications De Recherche Scientifique
Synthesis and Material Science
A study by Mosnáček et al. (2003) explored the reactions of toluene-2,4-diisocyanate with various phenols and hindered amine stabilizers (HAS) to create new combined phenol/HAS compounds. These synthesized compounds were tested as light and thermal stabilizers in polypropylene (PP), showing that their stabilizing efficiency varied based on the structure of the phenol and the HAS. The study found that combined phenol/HAS containing 2,6-disubstituted phenol showed the best efficiency in photo oxidation for all HAS used, indicating potential applications in material science, particularly in enhancing the stability of polymers like PP against photo and thermal oxidation (Mosnáček, Chmela, Theumer, Habicher, & Hrdlovič, 2003).
Organic Chemistry and Catalysis
Gonzalez-Gomez, Foubelo, and Yus (2008) presented the synthesis of piperidine alkaloids using cross-metathesis of chiral N-tert-Butylsulfinylhomoallylamines. This process is vital for the enantioselective synthesis of naturally occurring 2,6-cis-disubstituted piperidines, highlighting the compound's role in the development of new synthetic routes for complex organic molecules. Such methodologies are essential in pharmaceutical research, where the synthesis of complex molecules with specific configurations is crucial (Gonzalez-Gomez, Foubelo, & Yus, 2008).
Pharmaceutical Research
In the field of pharmaceuticals, the study by Raghu, Cs, and Yogeshkumar (2018) on Fexofenadine hydrochloride, which belongs to the piperidine class of drugs, underscores the significance of such compounds in developing medications. Fexofenadine hydrochloride is utilized for treating allergic conditions, demonstrating the therapeutic potential of piperidine derivatives in addressing histamine-mediated disorders. This research highlights the broader applications of piperidine derivatives, including 3-[3-(Tert-butyl)phenoxy]piperidine hydrochloride, in medicinal chemistry and drug development (Raghu, Cs, & Yogeshkumar, 2018).
Propriétés
IUPAC Name |
3-(3-tert-butylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-15(2,3)12-6-4-7-13(10-12)17-14-8-5-9-16-11-14;/h4,6-7,10,14,16H,5,8-9,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBXZHYJTHAVQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Tert-butyl)phenoxy]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



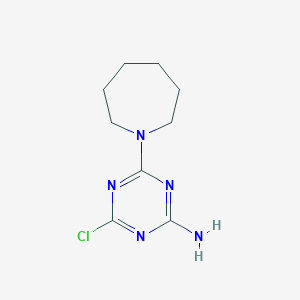
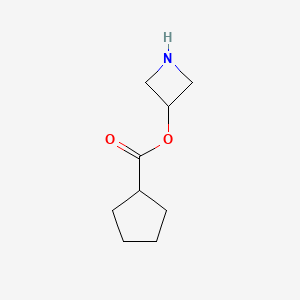
![4-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1525180.png)

![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1525183.png)
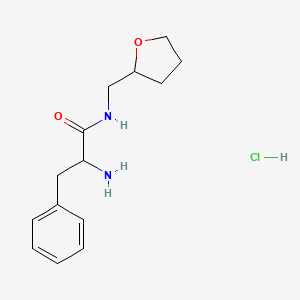
![3-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1525190.png)
![3-[(3-Bromobenzyl)oxy]azetidine](/img/structure/B1525191.png)


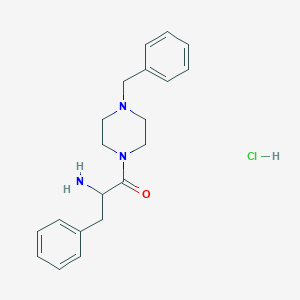
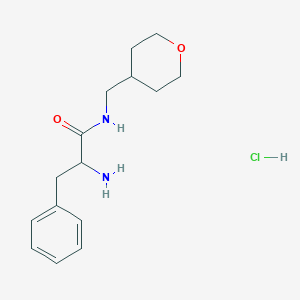
![2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride](/img/structure/B1525197.png)
